(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
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Overview
Description
(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a synthetic organic compound that belongs to the class of thienoimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromopentyl side chain and a tetrahydrothienoimidazole core makes this compound a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one typically involves the following steps:
Formation of the Thienoimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromopentyl Side Chain: This step involves the alkylation of the thienoimidazole core with a bromopentyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thienoimidazole derivatives.
Substitution: Substituted thienoimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various thienoimidazole derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents.
Industry
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. The bromopentyl side chain may facilitate binding to hydrophobic pockets in proteins, while the thienoimidazole core can interact with active sites, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(3As,6aR)-4-(5-Chloropentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Similar structure with a chlorine atom instead of bromine.
(3As,6aR)-4-(5-Methylpentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)/t7-,8?,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEFYJDREUFJRJ-SMOXQLQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCCBr)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(S1)CCCCCBr)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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